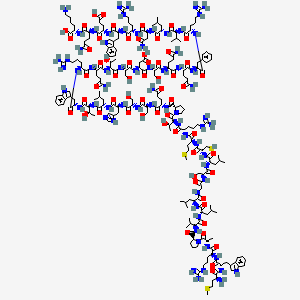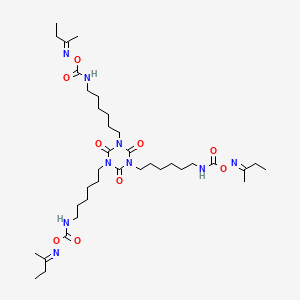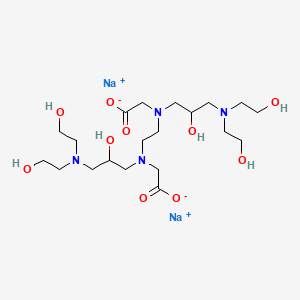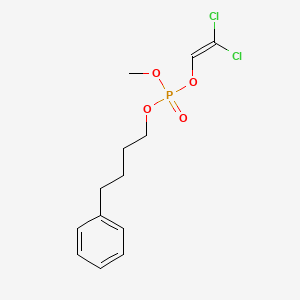
2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate is an organophosphate compound known for its use as an insecticide. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is soluble in most organic solvents but has limited solubility in water. It is primarily used in agricultural and household settings to control a wide range of pests.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate can be achieved through various methods. One common method involves the reaction of 2,2-dichloroethenyl methyl phosphate with 4-phenylbutyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. The process begins with the preparation of 2,2-dichloroethenyl methyl phosphate, which is then reacted with 4-phenylbutyl alcohol in the presence of a suitable catalyst. The reaction mixture is heated and stirred to ensure complete conversion. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2-dichloroethenyl methyl phosphate and 4-phenylbutyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols, typically under mild conditions.
Major Products Formed
Hydrolysis: 2,2-Dichloroethenyl methyl phosphate and 4-phenylbutyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted organophosphate compounds depending on the nucleophile used.
科学研究应用
2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: Investigated for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.
Medicine: Explored for potential therapeutic applications, particularly in the development of insecticide-based treatments for parasitic infections.
Industry: Utilized in the formulation of insecticides for agricultural and household use.
作用机制
The primary mechanism of action of 2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate is its inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests. This mechanism is similar to other organophosphate insecticides.
相似化合物的比较
Similar Compounds
Dichlorvos (2,2-Dichlorovinyl dimethyl phosphate): Another organophosphate insecticide with a similar structure and mechanism of action.
Malathion: An organophosphate insecticide with a broader spectrum of activity but lower toxicity to mammals.
Parathion: A highly toxic organophosphate insecticide with a similar mode of action but different chemical structure.
Uniqueness
2,2-Dichloroethenyl methyl 4-phenylbutyl phosphate is unique due to its specific combination of 2,2-dichloroethenyl and 4-phenylbutyl groups, which confer distinct chemical and biological properties. Its effectiveness as an insecticide and its specific mechanism of action make it a valuable compound in pest control applications.
属性
CAS 编号 |
30087-07-1 |
|---|---|
分子式 |
C13H17Cl2O4P |
分子量 |
339.15 g/mol |
IUPAC 名称 |
2,2-dichloroethenyl methyl 4-phenylbutyl phosphate |
InChI |
InChI=1S/C13H17Cl2O4P/c1-17-20(16,19-11-13(14)15)18-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI 键 |
GHJXGSRREHKAIN-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(OCCCCC1=CC=CC=C1)OC=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


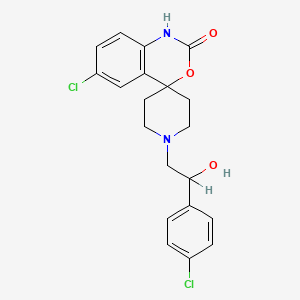
![6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12709117.png)
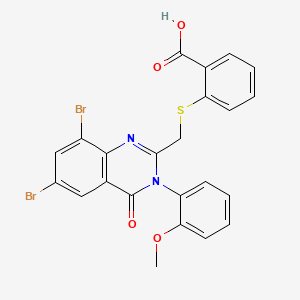
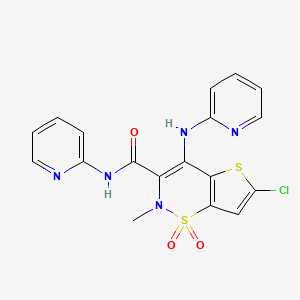

![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)



